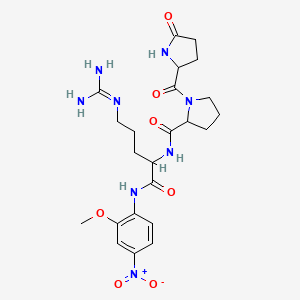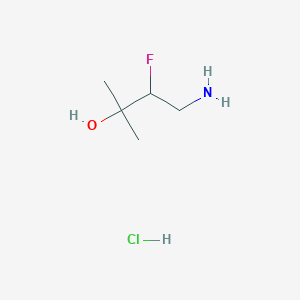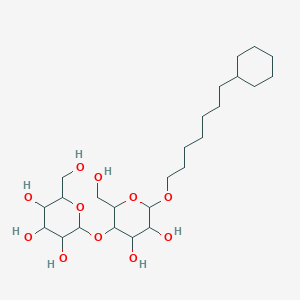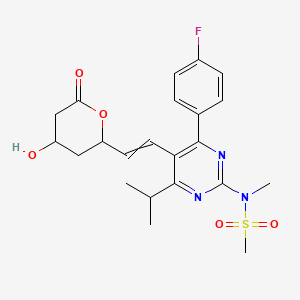
pGlu-Pro-Arg-MNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of pGlu-Pro-Arg-MNA involves synthetic routes that include the coupling of specific amino acids and chromogenic groups. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) for solubility and stability . Industrial production methods are not extensively detailed in the available literature, but the compound is synthesized in controlled laboratory environments to ensure purity and efficacy .
Chemical Reactions Analysis
pGlu-Pro-Arg-MNA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common reagents and conditions used in these reactions include DMSO, PEG, and various acids and bases to facilitate the reactions. The major products formed from these reactions are typically derivatives of the original compound, modified to enhance or alter its biochemical properties .
Scientific Research Applications
pGlu-Pro-Arg-MNA has a wide range of scientific research applications, including:
Chemistry: Used as a chromogenic substrate in various assays to measure enzyme activity.
Biology: Utilized in biochemical assays to study protein interactions and functions.
Medicine: Employed in assays to measure protein C activity, which is crucial in understanding blood coagulation and related disorders.
Industry: Used in the development of diagnostic kits and research tools for biochemical and medical research
Mechanism of Action
The mechanism of action of pGlu-Pro-Arg-MNA involves its role as a chromogenic substrate. When used in assays, it interacts with specific enzymes, leading to a color change that can be measured photometrically. This interaction helps in quantifying enzyme activity, particularly protein C activity, which is essential in blood coagulation pathways .
Comparison with Similar Compounds
pGlu-Pro-Arg-MNA is unique due to its specific chromogenic properties and its application in measuring protein C activity. Similar compounds include:
This compound monoacetate: A thrombin substrate modeled after a thrombin cleavage site in human fibrinogen, used for sensitive assays of antithrombin III activity.
Other chromogenic substrates: Various other chromogenic peptides used in biochemical assays, each with specific applications and properties.
This compound stands out due to its specific interaction with protein C and its utility in photometric assays, making it a valuable tool in biochemical and medical research.
Properties
Molecular Formula |
C23H32N8O7 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
N-[5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H32N8O7/c1-38-18-12-13(31(36)37)6-7-14(18)28-20(33)15(4-2-10-26-23(24)25)29-21(34)17-5-3-11-30(17)22(35)16-8-9-19(32)27-16/h6-7,12,15-17H,2-5,8-11H2,1H3,(H,27,32)(H,28,33)(H,29,34)(H4,24,25,26) |
InChI Key |
PWEMRMLJCWKESY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]-decahydronaphthalene-1-carboxylate](/img/structure/B13397706.png)
![Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1)](/img/structure/B13397711.png)
![(S)-N-[(S)-1-Hydroxy-4-methyl-1,1-diphenyl-2-pentyl]pyrrolidine-2-carboxamide](/img/structure/B13397721.png)
![10-(2,3-Dihydroxy-3-methylbutyl)-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol](/img/structure/B13397727.png)
![Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B13397730.png)

![N-[[3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13397754.png)
![3-[[4-[[1-(2-Methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B13397757.png)

![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-tridecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13397772.png)
![2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B13397779.png)
![13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13397787.png)
